(2-{6-chloro-2H,3H,4H-[1,3]oxazino[5,6-h]quinolin-3-yl}ethyl)diethylamine
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Overview
Description
. This compound is characterized by its unique structure, which includes a chloro-substituted oxazinoquinoline moiety linked to a diethylamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{6-chloro-2H,3H,4H-[1,3]oxazino[5,6-h]quinolin-3-yl}ethyl)diethylamine typically involves the reaction of 6-chloro-2H,3H,4H-[1,3]oxazino[5,6-h]quinoline with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2-{6-chloro-2H,3H,4H-[1,3]oxazino[5,6-h]quinolin-3-yl}ethyl)diethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the chloro group or reduce other functional groups present in the molecule.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce dechlorinated compounds, and substitution reactions may result in the formation of new derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2-{6-chloro-2H,3H,4H-[1,3]oxazino[5,6-h]quinolin-3-yl}ethyl)diethylamine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be used to study the effects of chloro-substituted oxazinoquinoline derivatives on biological systems. It can serve as a model compound for investigating the interactions between similar molecules and biological targets.
Medicine
Its structure suggests that it may interact with specific molecular targets, making it a candidate for drug development.
Industry
In industrial research, this compound can be used in the development of new materials with unique properties. Its chemical stability and reactivity make it suitable for various industrial applications, including the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (2-{6-chloro-2H,3H,4H-[1,3]oxazino[5,6-h]quinolin-3-yl}ethyl)diethylamine involves its interaction with specific molecular targets. The chloro-substituted oxazinoquinoline moiety may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The diethylamine group may enhance the compound’s solubility and facilitate its transport within biological systems .
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: This compound is used as a plasticizer and has similar chemical properties, but it is primarily used in industrial applications.
Chimassorb® light stabilizer: Used in the production of roofing membranes, this compound shares some chemical stability characteristics with (2-{6-chloro-2H,3H,4H-[1,3]oxazino[5,6-h]quinolin-3-yl}ethyl)diethylamine.
Uniqueness
What sets this compound apart from similar compounds is its unique structure, which combines a chloro-substituted oxazinoquinoline moiety with a diethylamine group. This combination provides distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C17H22ClN3O |
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Molecular Weight |
319.8 g/mol |
IUPAC Name |
2-(6-chloro-2,4-dihydropyrido[3,2-h][1,3]benzoxazin-3-yl)-N,N-diethylethanamine |
InChI |
InChI=1S/C17H22ClN3O/c1-3-20(4-2)8-9-21-11-13-10-15(18)14-6-5-7-19-16(14)17(13)22-12-21/h5-7,10H,3-4,8-9,11-12H2,1-2H3 |
InChI Key |
WCFNWZHJCJOGNP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1CC2=CC(=C3C=CC=NC3=C2OC1)Cl |
Origin of Product |
United States |
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